Butyramide, 2-ethyl-2-methylthio-
Overview
Description
Butyramide, 2-ethyl-2-methylthio- is an organic compound with the molecular formula C7H15NOS It is a derivative of butyramide, where the butyramide structure is modified by the addition of ethyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 2-ethyl-2-methylthio- typically involves the reaction of butyramide with ethyl and methylthio reagents under controlled conditions. One common method involves the use of ethyl bromide and methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Butyramide, 2-ethyl-2-methylthio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Butyramide, 2-ethyl-2-methylthio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted butyramides.
Scientific Research Applications
Butyramide, 2-ethyl-2-methylthio- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Butyramide, 2-ethyl-2-methylthio- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Butyramide: The parent compound, lacking the ethyl and methylthio groups.
Ethyl butyramide: Similar structure but without the methylthio group.
Methylthio butyramide: Similar structure but without the ethyl group.
Uniqueness
Butyramide, 2-ethyl-2-methylthio- is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-ethyl-2-methylsulfanylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-4-7(5-2,10-3)6(8)9/h4-5H2,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGAPDBVDUWGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214054 | |
Record name | Butyramide, 2-ethyl-2-methylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-67-8 | |
Record name | Butyramide, 2-ethyl-2-methylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyramide, 2-ethyl-2-methylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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